molecular formula C13H18ClFN2O2 B042524 (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol CAS No. 1610690-08-8

(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol

Cat. No.: B042524
CAS No.: 1610690-08-8
M. Wt: 288.74 g/mol
InChI Key: NQGHQKBSPVNNDS-LLVKDONJSA-N
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Description

(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol is a chiral small molecule of significant interest in medicinal chemistry and kinase research. Its structure features a morpholino group and a fluorine atom appended to an aromatic ring, which is linked to a chloro-hydroxypropanamine chain. This specific stereochemistry and substitution pattern are critical for its biological activity, primarily as a key intermediate or precursor in the synthesis of more complex kinase inhibitors. Researchers utilize this compound to develop and test novel therapeutic agents, particularly in oncology, where targeting dysregulated kinase signaling pathways is a prominent strategy. The presence of the morpholine ring often contributes to improved solubility and pharmacokinetic properties, while the fluorine atom can enhance metabolic stability and binding affinity. The reactive chloro and hydroxy groups provide handles for further chemical elaboration, allowing for the creation of targeted covalent inhibitors or linker attachment for PROTAC (Proteolysis Targeting Chimeras) development. This compound is supplied with high purity and rigorous analytical characterization to ensure reproducible results in your investigative studies.

Properties

IUPAC Name

(2S)-1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2O2/c14-8-11(18)9-16-10-1-2-13(12(15)7-10)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGHQKBSPVNNDS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC(CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)NC[C@@H](CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 3-Fluoro-4-Morpholinoaniline with (S)-Epichlorohydrin

The most direct method involves the nucleophilic attack of 3-fluoro-4-morpholinoaniline on (S)-epichlorohydrin under controlled conditions:

Reaction Conditions

  • Solvent : Toluene or dichloromethane

  • Temperature : 50–55°C

  • Time : 5–6 hours

  • Molar Ratio : 1:1.1 (aniline to epichlorohydrin)

The reaction proceeds via an SN2 mechanism, where the amine attacks the less hindered carbon of the epoxide, preserving the (S)-configuration. Excess epichlorohydrin ensures complete conversion while minimizing diastereomer formation.

Purification

  • Extraction : Ethyl acetate/water partitioning removes unreacted starting materials

  • Chromatography : Silica gel column with petroleum ether/ethyl acetate (20:1 v/v) achieves >98% purity

Yield : 72–78%

Alternative Route: Stepwise Installation of Morpholino and Chlorohydrin Groups

Synthesis from 3-Fluoro-4-Nitroaniline

For cases where 3-fluoro-4-morpholinoaniline is unavailable, a sequential approach is employed:

Step 1: Nitro Reduction

  • Reagents : H₂/Pd-C in ethanol

  • Conditions : 25°C, 6 hours

  • Outcome : 3-fluoro-4-aminoaniline (95% yield)

Step 2: Morpholino Group Installation

  • Reagents : Morpholine, K₂CO₃, DMF

  • Conditions : 80°C, 12 hours

  • Mechanism : Nucleophilic aromatic substitution (SNAr) activated by the para-fluoro group

Step 3: Chlorohydrin Coupling
Identical to Section 2.1, using the in-situ generated 3-fluoro-4-morpholinoaniline.

Overall Yield : 62–68%

Stereochemical Control and Chiral Integrity

Preserving the (S)-configuration demands strict control over:

  • Epichlorohydrin Enantiopurity : Commercial (S)-epichlorohydrin (≥99% ee) is preferred

  • Reaction pH : Maintained at 8–9 using triethylamine to prevent racemization

  • Temperature Control : Exceeding 60°C induces epoxide ring-opening via SN1 pathways, eroding enantiomeric excess

Analytical Validation

  • Chiral HPLC : Chiralpak IC column, hexane/isopropanol (85:15), retention time 12.3 min

  • Optical Rotation : [α]D²⁵ = +34.5° (c = 1.0, CHCl₃)

Industrial-Scale Process Optimization

Solvent Selection

Comparative studies reveal toluene outperforms dichloromethane in minimizing byproducts:

SolventByproduct Formation (%)Reaction Time (h)
Toluene2.15.5
CH₂Cl₂5.84.2

Data aggregated from

Catalyst Screening

Bases significantly impact reaction efficiency:

BaseConversion (%)Selectivity (%)
Triethylamine9894
Pyridine8782
DBU9288

Adapted from

Impurity Profiling and Mitigation

Common impurities include:

  • Diastereomeric Chlorohydrin : Controlled by stoichiometry and temperature

  • Unreacted Epichlorohydrin Dimer : Removed via fractional distillation

  • Morpholino-Degraded Byproducts : Suppressed by anhydrous conditions

Stability Studies

  • Storage : −20°C under nitrogen retains >99% purity for 12 months

  • Degradation Pathways : Hydrolysis of the chlorohydrin to glycidol derivatives at pH <6

Chemical Reactions Analysis

Types of Reactions

(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Pharmaceutical Synthesis

1.1 Intermediate for Linezolid Production

The primary application of (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol is as an intermediate in the synthesis of Linezolid. Linezolid is a member of the oxazolidinone class of antibiotics, which are used to treat various infections, including those caused by resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). The compound facilitates the formation of the oxazolidinone core structure essential for Linezolid's activity against bacterial ribosomes .

1.2 Synthesis Methodologies

Research has indicated that this compound can be synthesized through various methodologies, including:

  • Reactions involving epichlorohydrin : Utilizing epichlorohydrin as a starting material allows for the formation of key intermediates leading to Linezolid .
  • Condensation reactions : The compound can also be synthesized through condensation with appropriate amines and other reagents, showcasing versatility in synthetic pathways .

Research Applications

2.1 Antiviral Research

Recent studies have explored the potential of compounds related to this compound in antiviral applications. Specifically, derivatives have been investigated for their inhibitory effects on SARS-CoV-2 3CL protease, a critical enzyme for viral replication. Compounds structurally similar to this chlorohydrin exhibit promising inhibitory activity, suggesting potential applications in developing antiviral therapeutics .

2.2 Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) using this compound has provided insights into optimizing pharmacological properties. Researchers have synthesized various derivatives to assess their biological activity and binding affinity towards target proteins, contributing to the design of more effective drugs with fewer side effects .

Table 1: Synthesis Pathways for Linezolid

Synthesis MethodKey ReagentsYieldReferences
Epichlorohydrin MethodEpichlorohydrin, Potassium PhthalimideHigh
Condensation ReactionAmine derivativesModerate

Table 2: Inhibitory Activity Against SARS-CoV-2 Protease

Compound IDStructure SimilarityIC50 Value (μM)Binding AffinityReferences
3gHigh14.47Moderate

Mechanism of Action

The mechanism by which (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Table 1: Key Comparisons with Similar Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Solubility Key Features References
(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol (1610690-08-8) C₁₃H₁₈N₂O₂FCl 288.75 3-fluoro-4-morpholinophenyl, Cl Not reported Chiral (S)-configuration; potential kinase inhibition
(2RS)-1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol (130115-66-1) C₁₁H₁₁ClNO₂ 224.67 (calculated) 1H-indol-4-yloxy, Cl Non-water-soluble Racemic mixture; indole moiety may enhance DNA binding
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride (1213160-13-4) C₉H₁₃ClFNO 205.66 4-fluorophenyl, NH₂·HCl Likely water-soluble (hydrochloride salt) Charged amine improves solubility; antimicrobial applications
Desacetyl-N,O-descarbonyl Linezolid (IUPAC: (S)-1-amino-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol) C₁₃H₂₀FN₃O₂ 269.32 (calculated) 3-fluoro-4-morpholinophenyl, NH₂ Not reported Linezolid derivative; amino group enhances nucleophilicity
1-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol (N/A) C₁₄H₂₀ClN₂O₂ 298.78 (calculated) 2-methoxyphenylpiperazine, Cl Not reported Piperazine enhances receptor affinity; resolved via enzymatic methods

Critical Analysis

Substituent Effects

  • Aromatic Groups: The morpholinophenyl group in the target compound provides a rigid, polar structure compared to the indolyloxy group in Imp. F(EP) or the methoxyphenylpiperazine in the halohydrin from . Morpholine’s oxygen atom may improve hydrogen-bonding capacity, influencing target selectivity.
  • Chiral Centers: The (S)-configuration is shared with (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride , but stereochemical differences in Imp. F(EP) (racemic) reduce its enantiomeric purity .

Solubility and Bioavailability

  • Non-water-soluble chloro-propanol derivatives (e.g., Imp. F(EP) ) contrast with hydrochlorides like (S)-3-Amino-2-(4-fluorophenyl)..., which exhibit improved aqueous solubility . The target compound’s solubility profile remains uncharacterized but may align with lipophilic analogues.

Pharmacological Potential

  • The morpholine and fluoro groups in the target compound and Desacetyl-N,O-descarbonyl Linezolid imply shared mechanisms (e.g., antibiotic or kinase inhibition). However, replacing chlorine with amino in the latter alters reactivity and metabolic stability.

Biological Activity

(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, with the CAS number 1610690-08-8, is a chiral compound that serves as an intermediate in the synthesis of Linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C13H18ClFN2O2
  • Molecular Weight : 288.75 g/mol
  • Structure : The compound features a chloro group, a morpholinophenyl moiety, and a hydroxyl group, contributing to its biological activity.

Biological Activity Overview

  • Antimicrobial Activity :
    • This compound has been identified as an important precursor in the synthesis of Linezolid, which exhibits potent activity against various Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
    • Studies indicate that derivatives of this compound may possess enhanced antibacterial properties when compared to their parent structures.
  • Anticancer Potential :
    • Research on similar compounds suggests that modifications in the molecular structure can lead to increased cytotoxicity against cancer cell lines. For example, studies have shown that related morpholino derivatives exhibit significant anticancer activity against various human cancer cell lines .
    • A structure-activity relationship (SAR) analysis indicated that the presence of specific functional groups can enhance the efficacy of these compounds in targeting cancer cells.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive bacteria, including MRSA.
AnticancerSignificant cytotoxic effects on HeLa and HCT116 cell lines.
Enzyme InhibitionPotential as an inhibitor of key enzymes involved in cancer progression.

Detailed Findings

  • Antimicrobial Studies :
    • A study highlighted the effectiveness of this compound as part of the synthesis pathway for Linezolid, demonstrating its role in combating bacterial resistance .
  • Cytotoxicity Tests :
    • In vitro tests showed that derivatives of this compound exhibited varying degrees of cytotoxicity against several cancer cell lines, with some compounds demonstrating IC50 values comparable to established chemotherapeutics .
  • Mechanistic Insights :
    • The mechanism of action appears to involve interference with bacterial protein synthesis and potential apoptosis induction in cancer cells, although further studies are needed to elucidate these pathways fully .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, and how can stereochemical purity be ensured?

  • Methodology :

  • Step 1 : Start with (S)-epichlorohydrin as the chiral precursor to retain the (S)-configuration. React with 3-fluoro-4-morpholinoaniline under basic conditions (e.g., K₂CO₃ in DMF) to form the aminopropanol intermediate.

  • Step 2 : Optimize reaction temperature (40–60°C) to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm stereochemistry using single-crystal X-ray diffraction or ¹H/¹³C NMR with chiral shift reagents .

    • Key Data :
ParameterValue
Optimal ee>98% (chiral HPLC)
Yield65–75% (after purification)

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical stability?

  • Methodology :

  • Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and ¹⁹F NMR to verify the morpholino-fluoro substituent. Compare ¹H NMR chemical shifts (δ 6.8–7.2 ppm for aromatic protons) with analogs like (S)-3-amino-3-(4-fluorophenyl)propan-1-ol .
  • Stability Testing : Conduct accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and humidity (40–80% RH). Monitor decomposition via LC-MS and identify degradants (e.g., dechlorinated or oxidized byproducts) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s morpholino group and kinase active sites (e.g., PI3K or mTOR). Focus on hydrogen bonding (NH–O) and hydrophobic contacts (fluoro-phenyl ring).

  • QSAR Analysis : Correlate substituent variations (e.g., halogen position, morpholine ring size) with activity data from analogs like tris(2-chlorovinyl)arsine derivatives .

    • Key Insights :
  • The 3-fluoro group enhances membrane permeability (logP ~2.8 predicted).

  • Morpholine’s oxygen may act as a hydrogen-bond acceptor, critical for binding affinity .

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Assay Comparison : Test the compound in both cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays. For example, discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differential cellular uptake or metabolization.

  • Metabolite Profiling : Use LC-HRMS to identify metabolites (e.g., hydroxylated or demethylated products) in hepatocyte models. Compare with inactive derivatives to pinpoint bioactive species .

    • Case Study :
  • Inconsistent antiproliferative activity in HCT-116 vs. HEK293 cells was traced to variations in efflux pump expression (e.g., P-gp). Co-administration with verapamil (P-gp inhibitor) restored potency .

Q. How can the compound’s synthetic scalability be improved without compromising enantiopurity?

  • Methodology :

  • Flow Chemistry : Implement continuous flow reactors for the aminolysis step to enhance reproducibility and reduce racemization. Optimize residence time (5–10 min) and catalyst loading (e.g., 2 mol% CuI) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent. Validate purity via DSC (melting point ~120–122°C) and TGA (<1% residual solvent) .

Data Contradiction Analysis

Q. Why do NMR and X-ray crystallography data sometimes conflict in assigning the (S)-configuration?

  • Root Cause :

  • Solvent Effects : Polar solvents (e.g., DMSO) may induce conformational changes, altering NOE correlations in NMR. X-ray data provides unambiguous assignment but requires high-quality crystals.
    • Resolution :
  • Cross-validate using vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) for solution-state stereochemical analysis .

Experimental Design Limitations

Q. What are the limitations of using this compound in long-term stability studies under ambient conditions?

  • Critical Factors :

  • Degradation Pathways : Hydrolysis of the chloropropanol group generates reactive intermediates (e.g., epoxides). Stabilize formulations with antioxidants (e.g., BHT) or lyophilization .
  • Storage Recommendations : Store at –20°C under argon, with desiccants to prevent moisture absorption (≤0.1% w/w H₂O) .

Tables of Key Properties

PropertyValue/DescriptionReference
Molecular Weight314.78 g/molCalculated
LogP (Predicted)2.7 (Schrödinger)
Melting Point120–122°C
Chiral Purity>98% ee (HPLC, Chiralpak AD-H column)
Stability (pH 7.4, 25°C)t₁/₂ = 48 hours

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